![molecular formula C48H64F6N6O21 B15291830 (2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSMA-11 2,2,2-Trifluoroacetate is a compound used primarily in the field of nuclear medicine. It is a radiopharmaceutical agent that targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This compound is often used in positron emission tomography (PET) imaging to identify and assess PSMA-positive lesions in patients with prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PSMA-11 2,2,2-Trifluoroacetate involves multiple steps, starting with the preparation of the PSMA-11 precursor. The precursor is synthesized through a series of peptide coupling reactions, where specific amino acids are linked together using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods: In industrial settings, the production of PSMA-11 2,2,2-Trifluoroacetate is often automated to ensure consistency and efficiency. Automated synthesis modules and sterile cold kits are commonly used to produce the radiopharmaceutical. These methods involve the use of pre-assembled kits that contain all necessary reagents and allow for the rapid and reproducible synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: PSMA-11 2,2,2-Trifluoroacetate primarily undergoes chelation reactions, where it forms complexes with radiometals such as gallium-68. This chelation is crucial for its function as a radiopharmaceutical agent. The compound can also undergo hydrolysis, where the trifluoroacetate group is cleaved off in the presence of water .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of PSMA-11 2,2,2-Trifluoroacetate include gallium-68 chloride, which is used for radiolabeling, and various solvents such as acetonitrile and water. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .
Major Products: The major product formed from the chelation reaction is the radiolabeled compound [68Ga]Ga-PSMA-11, which is used for PET imaging. Hydrolysis of the compound results in the formation of PSMA-11 and trifluoroacetic acid .
Scientific Research Applications
PSMA-11 2,2,2-Trifluoroacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of radiolabeled compounds. In biology and medicine, it is used for imaging and diagnosing prostate cancer through PET scans. The compound’s ability to target PSMA makes it a valuable tool for identifying cancerous lesions and monitoring the progression of the disease .
Mechanism of Action
The mechanism of action of PSMA-11 2,2,2-Trifluoroacetate involves its binding to the prostate-specific membrane antigen (PSMA) on the surface of prostate cancer cells. Once bound, the radiolabeled compound emits positrons, which are detected by PET imaging. This allows for the visualization of PSMA-positive lesions in the body. The molecular target of the compound is the PSMA protein, and the pathway involved includes the internalization of the compound into the cancer cells, followed by its accumulation in the tumor tissue .
Comparison with Similar Compounds
PSMA-11 2,2,2-Trifluoroacetate is unique in its high affinity for PSMA and its ability to be radiolabeled with gallium-68. Similar compounds include [18F]F-DCFPyL and [18F]PSMA-1007, which are also used for PET imaging of prostate cancer. PSMA-11 2,2,2-Trifluoroacetate is preferred for its rapid clearance from non-target tissues and its high tumor-to-background ratio, making it highly effective for imaging .
List of Similar Compounds:- [18F]F-DCFPyL
- [18F]PSMA-1007
- [89Zr]Zr-PSMA-DFO
- [177Lu]Lu-PSMA-617
Properties
Molecular Formula |
C48H64F6N6O21 |
|---|---|
Molecular Weight |
1175.0 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H62N6O17.2C2HF3O2/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;2*3-2(4,5)1(6)7/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);2*(H,6,7)/t32-,33-;;/m0../s1 |
InChI Key |
AQFVQZGRRYAIHI-VIZPSHFESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


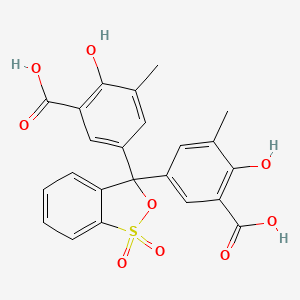
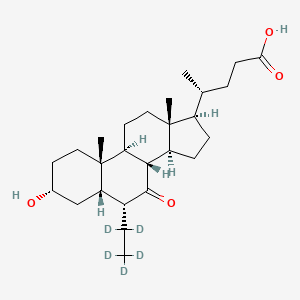
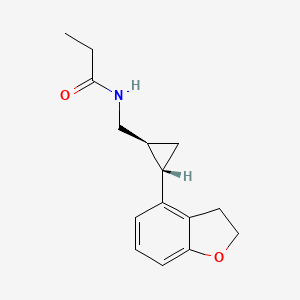
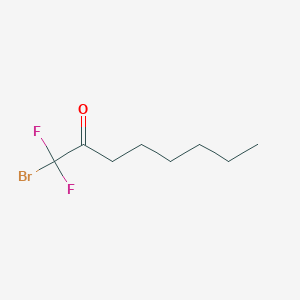
![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
![2-[3-(5-Methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291782.png)
![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)

![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)

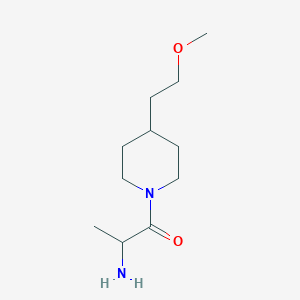
![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)

